molecular formula C11H14N4O7 B14726002 1-methylpyrrolidine;2,4,6-trinitrophenol CAS No. 6012-25-5

1-methylpyrrolidine;2,4,6-trinitrophenol

Cat. No.: B14726002
CAS No.: 6012-25-5
M. Wt: 314.25 g/mol
InChI Key: QKYCSLGYNGJCFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methylpyrrolidine can be synthesized through the reaction of pyrrolidine with methyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with methyl iodide.

2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces three nitro groups onto the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.

Industrial Production Methods

Industrial production of 1-methylpyrrolidine involves the continuous flow process where pyrrolidine and methyl iodide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the desired product.

For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol in large reactors. The reaction mixture is then neutralized and purified to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying.

Chemical Reactions Analysis

Types of Reactions

1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylpyrrolidone.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

2,4,6-trinitrophenol undergoes:

    Reduction: It can be reduced to form 2,4,6-triaminophenol.

    Substitution: It can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other electrophiles.

Common Reagents and Conditions

    Oxidation of 1-methylpyrrolidine: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction of 2,4,6-trinitrophenol: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.

Major Products Formed

    Oxidation of 1-methylpyrrolidine: N-methylpyrrolidone.

    Reduction of 2,4,6-trinitrophenol: 2,4,6-triaminophenol.

Scientific Research Applications

1-methylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is used in the study of enzyme inhibition and as a model compound for studying the interactions of nitroaromatic compounds with biological molecules.

    Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components. The pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trinitrotoluene (TNT): Similar to 2,4,6-trinitrophenol, TNT is a nitroaromatic compound used as an explosive.

    N-methylpyrrolidone (NMP): Similar to 1-methylpyrrolidine, NMP is a nitrogen-containing heterocycle used as a solvent in various industrial applications.

Uniqueness

1-methylpyrrolidine;2,4,6-trinitrophenol is unique due to the combination of the pyrrolidine ring and the nitroaromatic structure. This combination imparts distinct chemical properties and potential applications that are not observed in the individual components. The presence of both nitrogen and nitro groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for scientific research and industrial applications.

Properties

CAS No.

6012-25-5

Molecular Formula

C11H14N4O7

Molecular Weight

314.25 g/mol

IUPAC Name

1-methylpyrrolidine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-4-2-3-5-6/h1-2,10H;2-5H2,1H3

InChI Key

QKYCSLGYNGJCFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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